Methyl(4-tert-butylphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

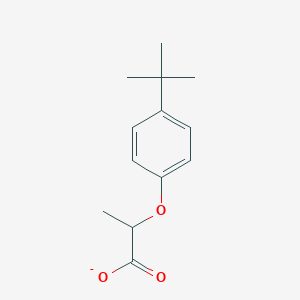

Methyl(4-tert-butylphenoxy)acetate is an organic compound characterized by a phenoxyacetic acid backbone esterified with a methyl group. The structure includes a 4-tert-butylphenyl substituent linked via an oxygen atom to the acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Leu-Tyr-AMC involves the coupling of N-succinyl-L-leucine and L-tyrosine with 7-amino-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions to prevent the degradation of the sensitive AMC moiety .

Industrial Production Methods

Industrial production of Suc-Leu-Tyr-AMC follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Suc-Leu-Tyr-AMC undergoes hydrolysis reactions catalyzed by proteases such as calpain I, calpain II, and papain. The hydrolysis of the peptide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety .

Common Reagents and Conditions

Reagents: Calpain I, Calpain II, Papain

Conditions: The reactions are typically carried out in buffered solutions at physiological pH (around 7.4) and temperature (37°C).

Major Products

The major product formed from the hydrolysis of Suc-Leu-Tyr-AMC is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property is utilized to measure enzyme activity in various biochemical assays .

Scientific Research Applications

Suc-Leu-Tyr-AMC is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Biochemistry: Used as a substrate to study the activity of proteases such as calpain I, calpain II, and papain.

Cell Biology: Employed in assays to measure the chymotrypsin-like activity of the 20S proteasome in cell lysates.

Industry: Applied in the development of protease inhibitors and other therapeutic agents.

Mechanism of Action

Suc-Leu-Tyr-AMC acts as a substrate for specific proteases. Upon cleavage by these enzymes, the compound releases 7-amino-4-methylcoumarin (AMC), which fluoresces. This fluorescence can be measured to determine the activity of the protease. The molecular targets of Suc-Leu-Tyr-AMC include calpain I, calpain II, and papain, which are involved in various cellular processes such as protein degradation and signal transduction .

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl(4-tert-butylphenoxy)acetate belongs to the phenoxyacetate family. Below is a comparison with key analogs based on substituents, ester groups, and additional functionalities:

Table 1: Structural Analogs and Key Features

Key Observations:

- Lipophilicity: The tert-butyl group in this compound increases hydrophobicity compared to methyl or hydroxyl-substituted analogs .

- Metabolic Stability : The tert-butyl group may resist oxidation compared to methyl groups, as seen in fungal biotransformation studies where tert-butyl moieties required CYP2C19-mediated oxidation .

- Reactivity: Brominated derivatives (e.g., tert-Butyl 2-[2,6-bis(bromomethyl)-4-tert-butylphenoxy]acetate) show enhanced reactivity for further functionalization .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations:

Properties

Molecular Formula |

C13H17O3- |

|---|---|

Molecular Weight |

221.27 g/mol |

IUPAC Name |

2-(4-tert-butylphenoxy)propanoate |

InChI |

InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15)/p-1 |

InChI Key |

DMJZZNRMJJGRNF-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.